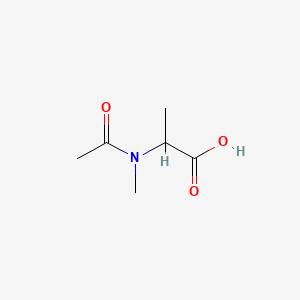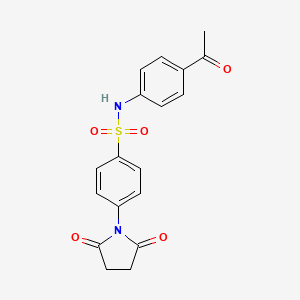![molecular formula C7H11NO2 B3260493 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid CAS No. 331258-38-9](/img/structure/B3260493.png)
7-azabicyclo[2.2.1]heptane-1-carboxylic Acid
Descripción general
Descripción
7-azabicyclo[221]heptane-1-carboxylic Acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid typically involves the Diels-Alder reaction, where methyl 2-benzamidoacrylate is used as a dienophile . This reaction forms the bicyclic structure, which is then further processed to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the formation of the bicyclic structure followed by functional group modifications to introduce the carboxylic acid moiety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-azabicyclo[2.2.1]heptane-1-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptidomimetics.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.
Mecanismo De Acción
The mechanism of action of 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid: This compound has a similar bicyclic structure but with a different functional group at the 2-position.
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid: Another bicyclic compound with a different ring system and functional groups.
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a larger ring system and different functional groups.
Uniqueness: 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Propiedades
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(8-7)2-4-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLLSBTGVSGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
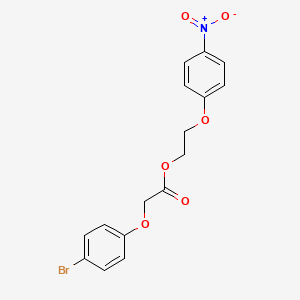


![2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3260448.png)

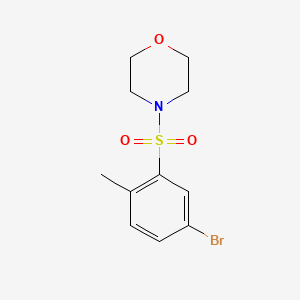
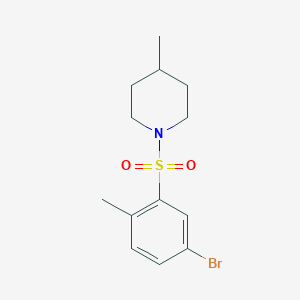
![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)
